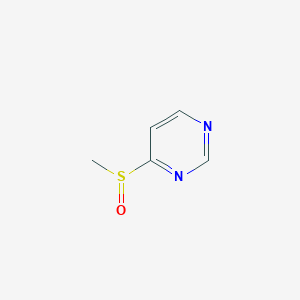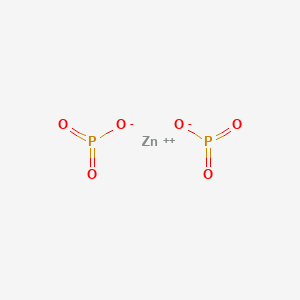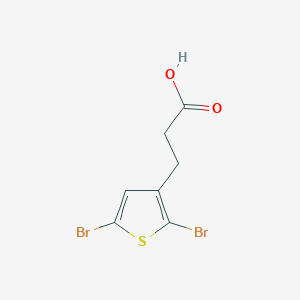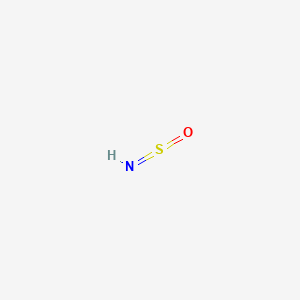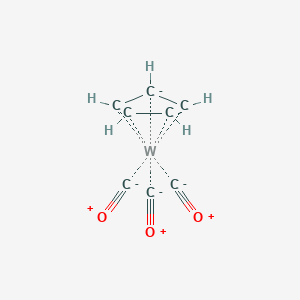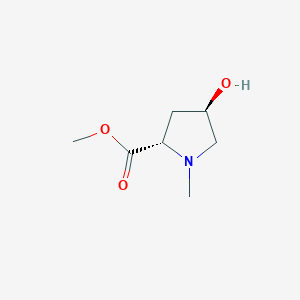
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Descripción general
Descripción
“®-1-Methyl-4-hydroxy-L-proline Methyl Ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrogen in the -COOH group has been replaced by a methyl group .
Synthesis Analysis
The synthesis of esters like “®-1-Methyl-4-hydroxy-L-proline Methyl Ester” can be achieved through various methods. One common method is the reaction of carboxylic acids and alcohols in the presence of a strong acid catalyst, a process known as esterification . Another method involves the use of base-promoted direct amidation of esters .Molecular Structure Analysis
The molecular structure of esters, including “®-1-Methyl-4-hydroxy-L-proline Methyl Ester”, is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to another oxygen which is further bonded to a hydrocarbon group .Chemical Reactions Analysis
Esters undergo several types of reactions. They can be hydrolyzed under both acidic and basic conditions to form carboxylic acids and alcohols . They can also react with amines in a process called aminolysis to form amides . Furthermore, esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride .Physical And Chemical Properties Analysis
Esters are characterized by their physical and chemical properties. They are usually colorless, volatile liquids with pleasant odors, and are slightly soluble in water . The physical properties of esters can vary widely depending on the length and structure of the hydrocarbon chains attached to the ester group .Aplicaciones Científicas De Investigación
2. Neuroprotective Effects in Alzheimer’s Disease
Specific Scientific Field
Neuropharmacology and neurodegenerative diseases.
Summary
Research has revealed that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) , derived from Sideroxylon obtusifolium , possesses neuroprotective properties. In particular, it shows promise in mitigating the effects of Alzheimer’s disease (AD).
Methods of Application
In an AD mouse model induced by intracerebroventricular injection of β-amyloid (Aβ) peptide, NMP was administered intraperitoneally. Researchers assessed various parameters, including Aβ levels, oxidative stress markers, neuroinflammation, synaptic proteins, and cognitive performance.
Results and Outcomes
3. Emulsifying Properties in Asphalt and Formulations
Specific Scientific Field
Materials science and asphalt technology.
®-1-Methyl-4-hydroxy-L-proline Methyl Ester
has been investigated for its emulsifying properties, particularly in asphalt and asphalt-latex emulsions. Emulsifiers enhance the stability of these mixtures, improving their storage properties.
Methods of Application
Researchers incorporate the compound into asphalt formulations or asphalt-latex emulsions. It acts as an emulsifying agent, preventing phase separation and promoting uniform dispersion.
Results and Outcomes
By using ®-1-Methyl-4-hydroxy-L-proline Methyl Ester , researchers achieve better storage stability for asphalt and related materials. The compound serves as a solvent replacement for aromatic hydrocarbon solvents in emulsifiable concentrate formulations .
Safety And Hazards
Like all chemicals, esters should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also cause eye irritation or damage . It’s important to use appropriate protective equipment when handling esters and to use them in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

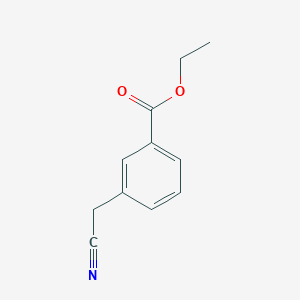
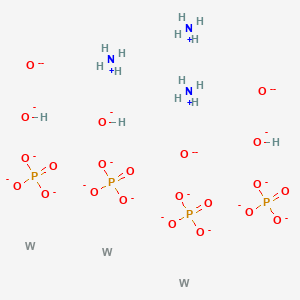
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

